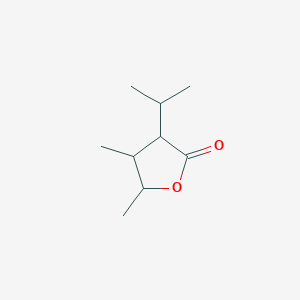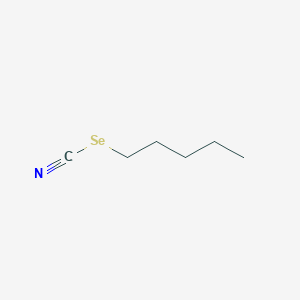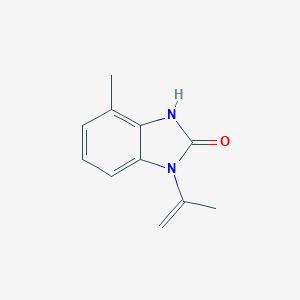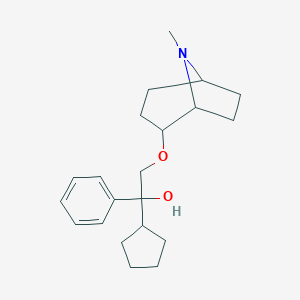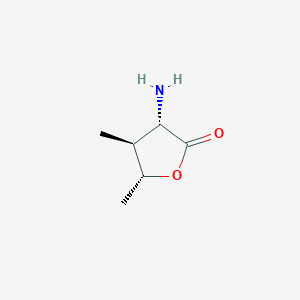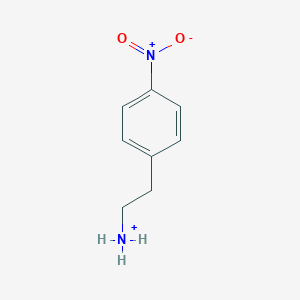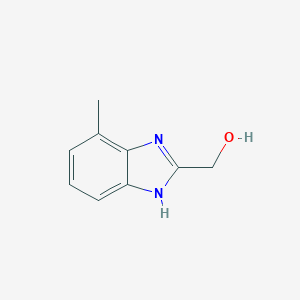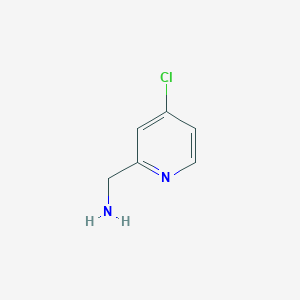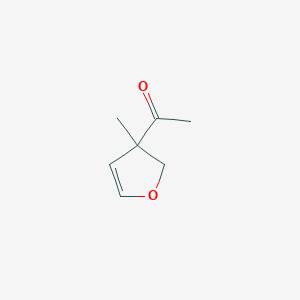
1-(3-methyl-2H-furan-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methyl-2H-furan-3-yl)ethanone, also known as furfuryl methyl ketone (FMK), is an organic compound with the chemical formula C7H8O2. It is a colorless liquid with a sweet, fruity odor and is used in the food, fragrance, and pharmaceutical industries. FMK has also gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
FMK has been studied for its potential applications in various fields such as chemistry, biology, and materials science. It has been used as a building block for the synthesis of organic compounds and as a solvent for chemical reactions. In biology, FMK has been investigated for its antimicrobial and antitumor properties. It has also been used as a flavoring agent in the food industry and as a fragrance in perfumes and cosmetics.
Mechanism Of Action
The mechanism of action of FMK is not fully understood, but it is believed to act as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for proper nerve function. Inhibition of these enzymes can lead to an accumulation of acetylcholine and subsequent effects on the nervous system.
Biochemical And Physiological Effects
Studies have shown that FMK has various biochemical and physiological effects. It has been found to have antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. FMK has also been shown to have antitumor activity against cancer cell lines. In addition, it has been found to have analgesic and anti-inflammatory effects in animal models.
Advantages And Limitations For Lab Experiments
FMK has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. It is also stable under normal laboratory conditions. However, there are some limitations to its use. FMK has a low boiling point, which can make it difficult to handle. It is also highly flammable and should be handled with care.
Future Directions
There are several future directions for research on FMK. One area of interest is its potential as a therapeutic agent for various diseases. Studies have shown that FMK has antitumor and anti-inflammatory properties, and further research could explore its potential for use in cancer treatment or as an anti-inflammatory drug. Another area of interest is its potential as a building block for the synthesis of new organic compounds. FMK could be modified to create compounds with new properties or applications. Finally, FMK could be investigated for its potential as a renewable feedstock for the production of chemicals and materials. Its synthesis from furfural, a biomass-derived compound, makes it a potential candidate for sustainable chemistry.
Conclusion
In conclusion, 1-(3-methyl-2H-furan-3-yl)ethanone, or 1-(3-methyl-2H-furan-3-yl)ethanone methyl ketone, is a compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on FMK could lead to new discoveries and applications in the future.
Synthesis Methods
FMK can be synthesized from furfural and acetone through a condensation reaction. Furfural is first converted to 1-(3-methyl-2H-furan-3-yl)ethanone alcohol, which is then oxidized to FMK using a catalyst such as copper(II) acetate.
properties
CAS RN |
183013-99-2 |
|---|---|
Product Name |
1-(3-methyl-2H-furan-3-yl)ethanone |
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-(3-methyl-2H-furan-3-yl)ethanone |
InChI |
InChI=1S/C7H10O2/c1-6(8)7(2)3-4-9-5-7/h3-4H,5H2,1-2H3 |
InChI Key |
USHXSCIFHALORG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(COC=C1)C |
Canonical SMILES |
CC(=O)C1(COC=C1)C |
synonyms |
Ethanone, 1-(2,3-dihydro-3-methyl-3-furanyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



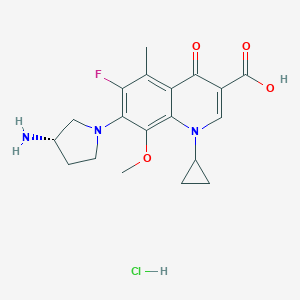
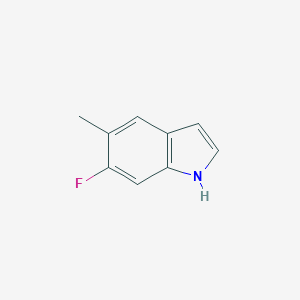
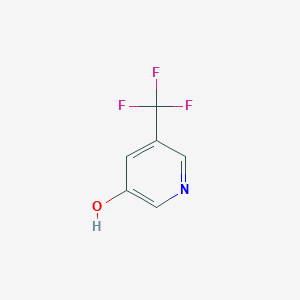
![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)
![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
